1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC16339789
Molecular Formula: C18H19FN4O2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19FN4O2 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H19FN4O2/c1-25-12-6-9-20-17(24)14-13-21-23(16-8-3-2-7-15(16)19)18(14)22-10-4-5-11-22/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,20,24) |
| Standard InChI Key | YQTUIODWMIIIIH-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N3C=CC=C3 |
Introduction
Chemical Identity and Structural Features
1-(2-Fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (Molecular Formula: C₁₈H₁₉FN₄O₂; Molecular Weight: 342.4 g/mol) is a pyrazole derivative featuring a fluorophenyl group at position 1, a pyrrole ring at position 5, and a 3-methoxypropyl carboxamide substituent at position 4. Its IUPAC name reflects this substitution pattern: 1-(2-fluorophenyl)-N-(3-methoxypropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide.
Molecular Descriptors
| Property | Value |
|---|---|
| Canonical SMILES | COCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N3C=CC=C3 |
| InChI Key | YQTUIODWMIIIIH-UHFFFAOYSA-N |
| PubChem CID | 51053994 |
| Topological Polar Surface Area | 74.6 Ų |
The fluorophenyl group enhances lipophilicity, while the pyrrole and pyrazole rings contribute to π-π stacking interactions, critical for binding to biological targets. The 3-methoxypropyl chain likely improves solubility, balancing the compound’s amphiphilic properties.
Synthesis and Optimization Strategies
Multi-Step Synthesis Pathway
The compound is synthesized via a multi-step protocol:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions.
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Pyrrole Substitution: Introducing the pyrrole moiety via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous syntheses .
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Fluorophenyl Incorporation: Suzuki-Miyaura coupling using 2-fluorophenylboronic acid and a brominated pyrazole intermediate.
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Carboxamide Functionalization: Reaction of the pyrazole carboxylic acid with 3-methoxypropylamine using carbodiimide coupling agents.
Reaction Conditions and Yield Optimization
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Catalysts: Palladium(II) acetate/XPhos systems for cross-coupling (yield: 70–85%) .
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates.
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Temperature: Microwave-assisted synthesis at 120°C reduces reaction time by 40% compared to conventional heating.
Biological Activity and Mechanistic Insights
Antioxidant Properties
The pyrrole ring’s redox-active nature enables free radical scavenging:
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DPPH Assay: EC₅₀ = 12.4 µM, comparable to ascorbic acid (EC₅₀ = 8.9 µM).
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ROS Reduction: 58% suppression in H₂O₂-stressed HepG2 cells at 10 µM.
Comparative Bioactivity Table
| Assay | Result (Compound) | Reference Standard |
|---|---|---|
| Cytotoxicity (MCF-7) | IC₅₀ = 2.1 µM | Doxorubicin (IC₅₀ = 0.7 µM) |
| Antioxidant (DPPH) | EC₅₀ = 12.4 µM | Ascorbic Acid (EC₅₀ = 8.9 µM) |
| Kinase Inhibition | Ki = 18 nM | Staurosporine (Ki = 0.3 nM) |
Pharmacological Applications and Preclinical Data
Oncology
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Combination Therapy: Synergistic effects with paclitaxel (Combination Index = 0.32) in ovarian cancer models.
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Metastasis Suppression: 67% reduction in lung metastases in 4T1 murine breast cancer models.
Neuroprotection
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Aβ Fibril Disruption: 44% inhibition of β-amyloid aggregation at 25 µM, suggesting potential in Alzheimer’s disease.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the methoxypropyl chain to enhance blood-brain barrier penetration.
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Formulation Development: Nanoemulsions or liposomes to improve bioavailability (logP = 2.9 indicates moderate solubility limitations).
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Toxicology Profiling: Chronic toxicity studies in rodent models to establish safety margins.
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